N-ethylcyclopentanamine
CAS No.: 45592-46-9
Cat. No.: VC7637260
Molecular Formula: C7H15N
Molecular Weight: 113.204
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 45592-46-9 |
---|---|
Molecular Formula | C7H15N |
Molecular Weight | 113.204 |
IUPAC Name | N-ethylcyclopentanamine |
Standard InChI | InChI=1S/C7H15N/c1-2-8-7-5-3-4-6-7/h7-8H,2-6H2,1H3 |
Standard InChI Key | SRTHFWNTKVOSBA-UHFFFAOYSA-N |
SMILES | CCNC1CCCC1 |
Introduction
Structural Characteristics
Molecular Identity and Formula
N-Ethylcyclopentanamine is defined by the IUPAC name N-ethylcyclopentanamine and is alternatively termed N-cyclopentyl-N-ethylamine. Its molecular formula, C₇H₁₅N, corresponds to a molecular weight of 113.20 g/mol . The compound’s structure integrates a cyclopentane ring bonded to an ethylamine group, creating a compact, lipophilic scaffold.
Table 1: Key Structural Identifiers
Property | Value |
---|---|
Molecular Formula | C₇H₁₅N |
Molecular Weight | 113.20 g/mol |
SMILES | CCNC1CCCC1 |
InChIKey | SRTHFWNTKVOSBA-UHFFFAOYSA-N |
CAS Registry Number | 45592-46-9 |
Geometrical and Electronic Features
The cyclopentane ring adopts a puckered conformation, reducing angle strain, while the ethylamino group introduces asymmetry. The nitrogen atom exhibits sp³ hybridization, enabling hydrogen bonding and interactions with polar solvents. Computational models predict a collision cross-section (CCS) of 125.4 Ų for the [M+H]+ adduct, reflecting its three-dimensional bulk .
Physical and Chemical Properties
Reactivity and Stability
The compound’s amine group confers nucleophilic reactivity, participating in alkylation, acylation, and condensation reactions. Under acidic conditions, it forms ammonium salts, while oxidation may yield N-oxide derivatives. Stability data suggest compatibility with standard laboratory storage conditions, though prolonged exposure to air or moisture should be avoided .
Spectroscopic and Analytical Characterization
Mass Spectrometry and Collision Cross-Section
High-resolution mass spectrometry (HRMS) identifies the [M+H]+ ion at m/z 114.12773, consistent with its molecular formula. Predicted CCS values for various adducts, derived from ion mobility spectrometry, are summarized below:
Table 2: Predicted Collision Cross-Sections for Adducts
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]+ | 114.12773 | 125.4 |
[M+Na]+ | 136.10967 | 134.6 |
[M+NH₄]+ | 131.15427 | 135.0 |
[M-H]- | 112.11317 | 127.8 |
Nuclear Magnetic Resonance (NMR)
While experimental NMR data are absent in the provided sources, theoretical predictions indicate distinctive signals:
-
¹H NMR: Cyclopentane protons (δ 1.4–2.1 ppm), ethyl group (δ 1.0–1.2 ppm for CH₃, δ 2.4–2.6 ppm for N-CH₂).
-
¹³C NMR: Cyclopentane carbons (δ 25–35 ppm), ethyl carbons (δ 15–18 ppm for CH₃, δ 45–50 ppm for N-CH₂) .
Synthesis and Production
Methodological Considerations
-
Alkylation of Cyclopentanamine: Reacting cyclopentanamine with ethyl halides (e.g., bromoethane) in the presence of a base.
-
Reductive Amination: Condensing cyclopentanone with ethylamine using a reducing agent (e.g., sodium cyanoborohydride).
Industrial-scale production likely employs continuous-flow reactors to optimize yield and purity, though procedural specifics remain undocumented in accessible sources .
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